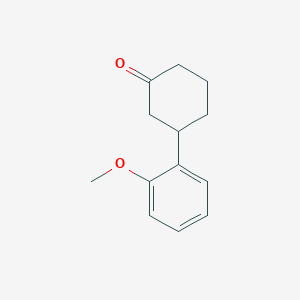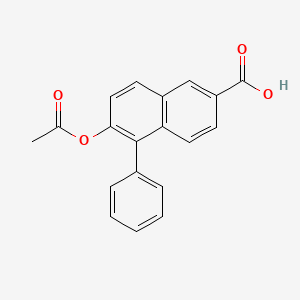![molecular formula C20H18O5 B12560321 3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one CAS No. 195259-87-1](/img/structure/B12560321.png)
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one is a complex organic compound belonging to the xanthene family This compound is characterized by its tricyclic structure, which includes three methoxy groups and a dihydrobenzo[a]xanthene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with aromatic aldehydes in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetic acid. The resulting intermediate undergoes cyclization and subsequent methoxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent dye in various analytical techniques.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials due to its unique photophysical properties
Wirkmechanismus
The mechanism of action of 3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. The methoxy groups play a crucial role in enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8,9,10,11-Tetrahydro-12H-benzo[a]xanthen-12-one
- 6H-Dibenzo[a,g]quinolizine-2,9-diol
- 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-8H-isoquinolino[3,2-a]
Uniqueness
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity compared to other xanthene derivatives. Additionally, its ability to undergo various chemical transformations makes it a versatile compound for synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
195259-87-1 |
|---|---|
Molekularformel |
C20H18O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3,9,11-trimethoxy-5,6-dihydrobenzo[a]xanthen-12-one |
InChI |
InChI=1S/C20H18O5/c1-22-12-5-6-14-11(8-12)4-7-15-18(14)20(21)19-16(24-3)9-13(23-2)10-17(19)25-15/h5-6,8-10H,4,7H2,1-3H3 |
InChI-Schlüssel |
YIVSRLSBWBMCMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)OC4=C(C3=O)C(=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)

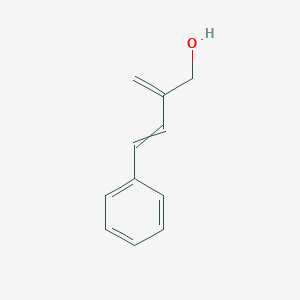
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

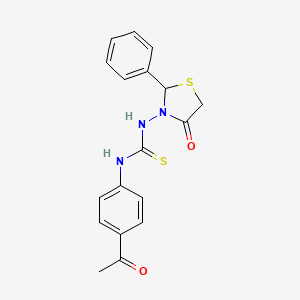
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
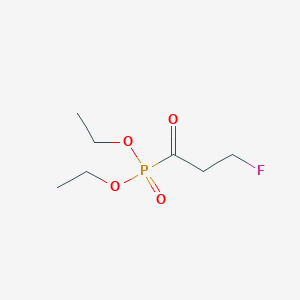
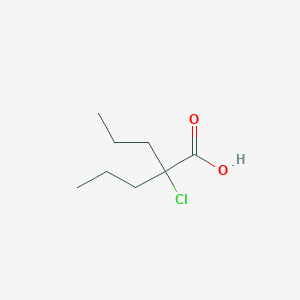
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
